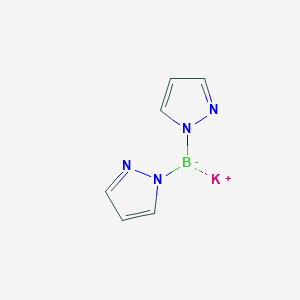
Potassium Bis(1-pyrazolyl)borohydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Potassium Bis(1-pyrazolyl)borohydride can be synthesized through the reaction of highly reactive haloboranes with in situ formed pyrazolides under mild conditions . This method allows for the selective synthesis of bis-, tris-, or tetrakis(pyrazolyl)borates. The reaction typically involves the use of a metal borohydride and an excess of the desired pyrazole derivative in the absence of solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the reaction conditions are controlled to prevent the hazardous evolution of hydrogen gas and optimizing the process for higher yields and purity .
化学反应分析
Types of Reactions: Potassium Bis(1-pyrazolyl)borohydride undergoes various chemical reactions, including reduction, substitution, and complexation reactions. It is particularly known for its reducing properties, making it useful in the reduction of nitroarenes to azoxybenzenes .
Common Reagents and Conditions:
Reduction Reactions: Typically involve the use of phase transfer catalysts such as PEG-400.
Substitution Reactions: Often carried out in the presence of haloboranes and pyrazolides under mild conditions.
Major Products: The major products formed from these reactions include various poly(pyrazolyl)borates, which can be further utilized in different chemical processes .
科学研究应用
Catalytic Applications
Potassium Bis(1-pyrazolyl)borohydride serves as a versatile reagent in various catalytic processes:
- Hydrogenation Reactions : It acts as a catalyst for regioselective hydrogenation of quinolines and reduction of unactivated ketones. The compound forms stable complexes with transition metals, enhancing the efficiency of these reactions .
- Metal Complex Formation : The compound can form tetrahedral or square planar complexes with divalent metal ions, which are soluble in organic solvents. This property is exploited for the extraction and separation of metal ions from mixtures .
Medicinal Chemistry
Recent studies have highlighted the potential therapeutic applications of derivatives of this compound:
- Anticancer Activity : Research has shown that potassium tris(4-methyl-1-pyrazolyl)borohydride exhibits significant antiproliferative effects against hepatocellular carcinoma cell lines (HepG2 and Hep3B). The compound disrupts iron uptake in cancer cells, leading to apoptosis and cell cycle arrest .
- Iron Chelation Therapy : The ability of pyrazolylborate ligands to chelate ferrous iron makes them candidates for developing new iron chelators for cancer therapy. The chelation disrupts pathways associated with iron regulation, which is crucial in cancer cell metabolism .
Data Table: Summary of Applications
Case Study 1: Hydrogenation Catalysis
In a study focusing on the hydrogenation of quinoline derivatives, this compound was utilized as a catalyst alongside magnesium pincer complexes. The results indicated high yields with minimal by-products, showcasing its effectiveness in selective hydrogenation processes .
Case Study 2: Anticancer Properties
A comprehensive investigation into the antiproliferative effects of potassium tris(4-methyl-1-pyrazolyl)borohydride revealed that it significantly inhibited the growth of hepatocellular carcinoma cells. The study demonstrated that this compound induced apoptosis via iron deprivation mechanisms, suggesting its potential as a therapeutic agent in cancer treatment .
作用机制
The mechanism by which Potassium Bis(1-pyrazolyl)borohydride exerts its effects is primarily through its reducing properties. The compound acts as a source of hydride ions (H-) that participate in reduction reactions. The molecular targets and pathways involved include the reduction of nitro groups to amines and the formation of boron-hydrogen bonds that facilitate hydrogen release .
相似化合物的比较
- Sodium Bis(1-pyrazolyl)borohydride
- Lithium Bis(1-pyrazolyl)borohydride
- Thallium(I) Bis(1-pyrazolyl)borohydride
Comparison: Potassium Bis(1-pyrazolyl)borohydride is unique due to its specific reactivity and stability under mild conditions. Compared to its sodium and lithium counterparts, it offers better control over reaction stoichiometry and reduced nucleophilicity, making it suitable for reactions involving bulky and electron-withdrawing substituents .
属性
CAS 编号 |
18583-59-0 |
|---|---|
分子式 |
C6H8BKN4 |
分子量 |
186.07 g/mol |
IUPAC 名称 |
potassium;di(pyrazol-1-yl)boranuide |
InChI |
InChI=1S/C6H8BN4.K/c1-3-8-10(5-1)7-11-6-2-4-9-11;/h1-6H,7H2;/q-1;+1 |
InChI 键 |
DWMRXHVQGUHAHT-UHFFFAOYSA-N |
SMILES |
[B-](N1C=CC=N1)N2C=CC=N2.[K+] |
规范 SMILES |
[BH2-](N1C=CC=N1)N2C=CC=N2.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















